molecular formula C6H9N3O2S B7882711 [(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid

[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid

Cat. No.: B7882711
M. Wt: 187.22 g/mol
InChI Key: BOLTYOXJUIAJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a thioacetic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-methyl-1H-pyrazole-5-thiol with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetic acid moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-thiol
  • 4-Amino-1H-pyrazole-3-carboxylic acid
  • 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

[(4-Amino-3-methyl-1H-pyrazol-5-yl)thio]acetic acid is unique due to the presence of both an amino group and a thioacetic acid moiety on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-amino-5-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-3-5(7)6(9-8-3)12-2-4(10)11/h2,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLTYOXJUIAJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)SCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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